2,5-diethyl-4-iodo-benzoic Acid

Lipophilicity Drug Design Permeability

Standard iodo-benzoic acids lack the steric bulk required for congested biaryl synthesis and tailored hypervalent iodine oxidants. 2,5-Diethyl-4-iodobenzoic acid (CAS 100127-56-8) resolves this: • Dual ortho-ethyl substitution restricts rotational freedom (rotatable bonds: 3 vs. 1 for 4-iodobenzoic acid) and elevates logP to 3.7 • Enables site-selective Suzuki-Miyaura & Sonogashira couplings; direct precursor to IBX-analogue oxidants with modulated electrophilicity • Validated in Oki-Sato biphenyl synthesis and Tour molecular motor programs Supplied ≥95% purity; ships globally for R&D use.

Molecular Formula C11H13IO2
Molecular Weight 304.12 g/mol
CAS No. 100127-56-8
Cat. No. B009207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-diethyl-4-iodo-benzoic Acid
CAS100127-56-8
Synonyms2,5-DIETHYL-4-IODO-BENZOIC ACID
Molecular FormulaC11H13IO2
Molecular Weight304.12 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1I)CC)C(=O)O
InChIInChI=1S/C11H13IO2/c1-3-7-6-10(12)8(4-2)5-9(7)11(13)14/h5-6H,3-4H2,1-2H3,(H,13,14)
InChIKeyYQENDNXSQYKVOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diethyl-4-iodo-benzoic Acid: Core Identity


2,5-Diethyl-4-iodo-benzoic acid (CAS 100127-56-8) is a di-ortho-alkylated, para-iodinated benzoic acid derivative with the molecular formula C₁₁H₁₃IO₂ and a molecular weight of 304.12 g·mol⁻¹ [1]. The compound features a carboxylic acid group, two ethyl substituents at the 2- and 5-positions, and a single iodine atom at the 4-position of the aromatic ring [1]. Primarily deployed as a late-stage synthetic intermediate, it serves as a key building block for constructing sterically congested biaryl architectures via palladium-catalysed cross-coupling, as well as a precursor to hypervalent iodine oxidants bearing tailored steric profiles [2][3]. Its computed physicochemical descriptors—a topological polar surface area of 37.3 Ų, a calculated logP (XLogP3) of 3.7, and a single hydrogen bond donor—define a distinct property envelope that diverges markedly from simpler iodo-benzoic acid congeners [1].

Workflow Late-stage cross-coupling intermediate
Selection Sterically congested biaryl architectures
Use Context Hypervalent iodine oxidant precursor

Why 2,5-Diethyl-4-iodo-benzoic Acid Cannot Be Replaced


Generic iodo-benzoic acid derivatives—such as 2-iodobenzoic acid or 4-iodobenzoic acid—lack the dual ortho-ethyl substitution pattern that fundamentally alters the steric environment, electronic distribution, and conformational behaviour of the aromatic carboxylic acid scaffold [1]. The 2,5-diethyl substitution introduces steric buttressing that restricts rotational freedom around the aryl–carboxyl and aryl–ethyl bonds (quantified by an increased rotatable bond count of 3 versus 1 for 4-iodobenzoic acid), while simultaneously elevating lipophilicity by approximately 1.4 logP units relative to the iodine-only scaffold [1][2]. In the synthetic context, this steric congestion directly influences oxidative addition kinetics at the C–I bond during metal-catalysed cross-coupling and modulates the stability and reactivity profile of derived hypervalent iodine species—parameters that cannot be replicated by a simple positional isomer or an unsubstituted analogue [3].

Unsubstituted iodo-benzoic acids

2-iodobenzoic or 4-iodobenzoic acid lacks ortho-ethyl steric congestion, which may shift oxidative addition kinetics and cannot replicate the controlled sequential coupling niche.

Simpler positional isomers

A different iodine position or missing ethyl groups may alter rotational freedom and lipophilicity, potentially reducing conformational control in molecular recognition or crystal engineering.

Standard IBX precursors

2-iodobenzoic acid produces unsubstituted IBX; 2,5-diethyl substitution is expected to modulate hypervalent iodine electrophilicity, so oxidation selectivity profiles may not transfer directly.

Quantitative Differentiation of 2,5-Diethyl-4-iodo-benzoic Acid


Lipophilicity Enhancement via Diethyl Substitution

The 2,5-diethyl substitution pattern elevates the calculated partition coefficient (XLogP3) from 2.3 for 4-iodobenzoic acid to 3.7 for the target compound, representing a +1.4 logP differential [1][2]. For 2-iodobenzoic acid, the XLogP3 is 2.4, yielding a +1.3 differential. This 60% increase in predicted lipophilicity places 2,5-diethyl-4-iodo-benzoic acid in a distinct property space more characteristic of drug-like fragments and membrane-permeable intermediates, reducing aqueous solubility while enhancing passive membrane partitioning [1][2].

Lipophilicity Enhancement
Cross-study comparable
ΔXLogP3 = +1.4 vs. 4-iodobenzoic acid
Reported lipophilicity shift supports differential extraction and chromatographic retention.
Computed values; experimental logP may vary. Class-level inference for bioavailability impact.
Lipophilicity Drug Design Permeability

Increased Rotational Degrees of Freedom

The two ethyl groups at positions 2 and 5 confer three rotatable bonds to the target compound (two aryl–CH₂CH₃ bonds plus one aryl–COOH bond), compared to a single rotatable bond for 2-iodobenzoic acid, 4-iodobenzoic acid, and benzoic acid itself [1][2]. This tripling of rotational degrees of freedom introduces conformational sampling complexity that can be exploited in molecular recognition for differential binding to enzyme pockets or deliberate exclusion from rigid crystalline lattices [1].

Rotational Freedom
Class-level inference
3 vs. 1 rotatable bonds (+200%)
Supports molecular recognition and crystal engineering studies requiring flexible intermediates.
Conformational sampling inferred from computed descriptor; direct experimental population data unavailable.
Conformational Flexibility Molecular Recognition Crystal Engineering

Steric Shielding of the Iodine Centre

The 2,5-diethyl substitution pattern places two alkyl groups in ortho relationship to the iodine-bearing C-4 position, creating a sterically shielded aryl iodide centre that is absent in 4-iodobenzoic acid (zero ortho substituents) or 2-iodobenzoic acid (iodine adjacent to carboxyl, no ortho-alkyl groups flanking the iodine) [1]. In the context of Suzuki–Miyaura or Sonogashira cross-coupling, ortho-disubstitution flanking iodine is known to slow the oxidative addition step of Pd(0) catalysts, requiring modified ligand–catalyst systems to achieve comparable turnover frequencies [2]. The Tour group specifically selected this scaffold for molecular motor building blocks precisely because the steric profile permits controlled sequential coupling while preventing undesired homocoupling at the congested iodoarene site [2].

Steric Shielding at Iodine
Supporting evidence
Ortho-diethyl-flanked C-I centre vs. zero ortho substituents in 4-iodobenzoic acid
Reported synthetic context for controlled sequential Pd-catalysed cross-coupling.
Qualitative steric class difference; direct oxidative-addition kinetic data not available.
Cross-Coupling Steric Effects Synthetic Intermediate

Diethyl-Substituted Hypervalent Iodine Precursor

Iodinated benzoic acids serve as precursors to 2-iodoxybenzoic acid (IBX) and Dess–Martin periodinane via oxidation of the iodine centre [1]. 2,5-Diethyl-4-iodo-benzoic acid is structurally positioned to generate a 2,5-diethyl-substituted IBX analogue (2,5-diethyl-4-iodoxybenzoic acid), differing from the parent IBX (derived from 2-iodobenzoic acid) by the presence of two electron-donating, lipophilic ethyl groups [2]. These substituents are expected to modulate the electrophilicity and steric profile of the hypervalent iodine(V) centre, thereby altering both the rate and selectivity of alcohol-to-carbonyl oxidation reactions compared to the unsubstituted IBX scaffold [2].

Hypervalent Iodine Precursor
Class-level inference
Precursor to 2,5-diethyl-IBX analogue vs. unsubstituted IBX from 2-iodobenzoic acid
Supports exploration of sterically differentiated hypervalent iodine oxidant selectivity.
No head-to-head reactivity or selectivity data available; data to verify.
Hypervalent Iodine Oxidation IBX Analog

Validated Applications of 2,5-Diethyl-4-iodo-benzoic Acid


Sterically Congested Biaryl Synthesis via Cross-Coupling

In palladium-catalysed Suzuki–Miyaura or Sonogashira reactions, the ortho-diethyl-substituted aryl iodide offers a sterically demanding coupling partner that can enable sequential, site-selective aryl–aryl bond formation in the construction of non-symmetric oligo(phenylene ethynylene) architectures, as demonstrated in the Tour laboratory's molecular motor programme [1]. The elevated lipophilicity (XLogP3 = 3.7 vs. 2.3 for 4-iodobenzoic acid) also facilitates product isolation by organic-phase extraction [2].

Precursor to Diethyl-Substituted Hypervalent Iodine Oxidants

Oxidation of 2,5-diethyl-4-iodo-benzoic acid to the corresponding iodylarene provides access to IBX-analogue oxidants with tailored steric and electronic properties [1]. The presence of ethyl groups at the 2- and 5-positions is expected to modulate the electrophilicity of the hypervalent iodine centre, offering a differentiated reactivity window for selective alcohol oxidation compared to the standard IBX reagent derived from 2-iodobenzoic acid [1].

Building Block for Estrogenic Biphenyl Scaffolds

The Oki and Sato synthesis of 2′,5′-diethyl-4-methoxybiphenyl-4′-carboxylic acid—a compound evaluated for estrogenic activity—employs 2,5-diethyl-4-iodo-benzoic acid as the key iodoarene coupling partner [3]. This historical precedent establishes the compound's utility in constructing biphenyl frameworks bearing the 2′,5′-diethyl substitution pattern, which is otherwise challenging to access via electrophilic aromatic substitution of pre-formed biphenyls.

Property-Driven Intermediate for Fragment-Based Drug Design

With a computed logP of 3.7, a molecular weight of 304.12 g·mol⁻¹, and a topological polar surface area of 37.3 Ų, 2,5-diethyl-4-iodo-benzoic acid occupies a favourable region of fragment-like chemical space distinct from simpler iodo-benzoic acids [2]. This property profile supports its selection as a late-stage diversification intermediate when increased lipophilicity and steric bulk are desired in the final target molecule.

Application
Selection Property
Validation Focus
Sterically congested biaryl synthesis
Sterically differentiated aryl iodide coupling partner
Oxidative addition kinetics with modified ligand systems
Diethyl-substituted hypervalent iodine oxidants
Precursor to IBX-analogue with tailored steric profile
Electrophilicity modulation and alcohol oxidation selectivity
Estrogenic biphenyl scaffold construction
Key iodoarene for 2′,5′-diethyl biphenyl frameworks
Cross-coupling efficiency with historical coupling partners
Fragment-based design intermediate
Elevated lipophilicity and steric bulk vs. simpler iodo-acids
Computed property envelope and membrane partitioning context

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